molecular formula C14H20BrN3O B11505136 N-(3-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide

N-(3-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B11505136
M. Wt: 326.23 g/mol
InChI Key: GFGYQAVIITWIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that features a brominated aromatic ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylacetophenone, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylacetophenone.

    Amidation: The brominated product is then reacted with 4-methylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: De-brominated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its bromine substituent allows for further functionalization through substitution reactions.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act on specific receptors or enzymes, making it a candidate for drug development. Studies might explore its efficacy and safety as an antimicrobial, anticancer, or neuroactive agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The piperazine moiety could interact with various receptors in the central nervous system, potentially modulating neurotransmitter release or receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(3-fluoro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(3-iodo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide

Uniqueness

N-(3-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H20BrN3O

Molecular Weight

326.23 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C14H20BrN3O/c1-11-3-4-12(9-13(11)15)16-14(19)10-18-7-5-17(2)6-8-18/h3-4,9H,5-8,10H2,1-2H3,(H,16,19)

InChI Key

GFGYQAVIITWIFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.